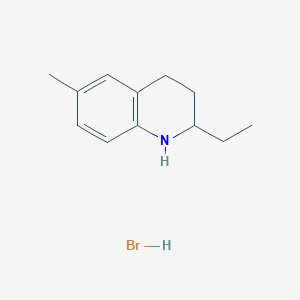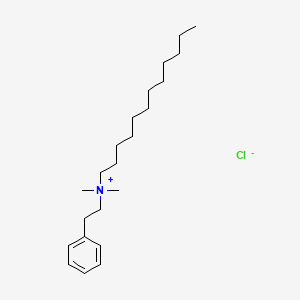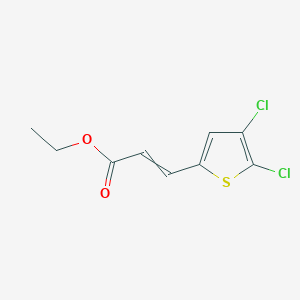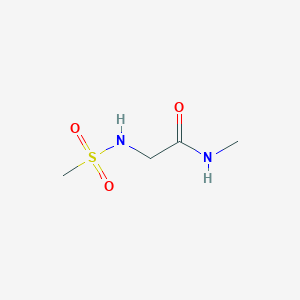![molecular formula C15H14O2 B14352626 3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol CAS No. 92891-89-9](/img/structure/B14352626.png)
3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is an organic compound characterized by a biphenyl structure with hydroxyl groups at the 2 and 5 positions and a prop-2-en-1-yl group at the 3’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of biphenyl-4-carbaldehyde with an appropriate prop-2-en-1-yl precursor in the presence of a base such as potassium hydroxide in an ethanol solution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species and the activation of inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(Biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: Similar in structure but with a bromophenyl group instead of hydroxyl groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: Contains dichlorophenyl and methoxyphenyl groups.
Uniqueness
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other biphenyl derivatives.
Propriétés
Numéro CAS |
92891-89-9 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(3-prop-2-enylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C15H14O2/c1-2-4-11-5-3-6-12(9-11)14-10-13(16)7-8-15(14)17/h2-3,5-10,16-17H,1,4H2 |
Clé InChI |
DRDRQMQKXMYSHD-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=CC=C1)C2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)






![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)




![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
